2-(5-Chloro-2-methylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
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Overview
Description
2-(5-Chloro-2-methylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazine core, followed by the introduction of the oxadiazole moiety and subsequent functionalization with the chloromethylphenyl and methylphenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one depends on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Chloro-2-methylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one include other benzothiadiazine derivatives and oxadiazole-containing compounds. These compounds may share similar structural features and exhibit comparable biological or chemical activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer distinct properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C24H19ClN4O4S |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C24H19ClN4O4S/c1-15-7-10-17(11-8-15)23-27-26-22(33-23)14-28-19-5-3-4-6-21(19)34(31,32)29(24(28)30)20-13-18(25)12-9-16(20)2/h3-13H,14H2,1-2H3 |
InChI Key |
WAPIKKIFYDXTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4S(=O)(=O)N(C3=O)C5=C(C=CC(=C5)Cl)C |
Origin of Product |
United States |
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